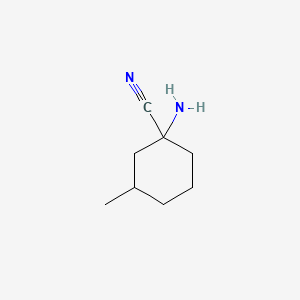

1-Amino-3-methylcyclohexane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis involves creating "1-Amino-3-methylcyclohexane-1-carbonitrile" through various chemical reactions. For example, derivatives of 1-aminocyclohexene dicarbonitriles can be synthesized from reactions between α,β-unsaturated nitriles and benzyl cyanide, demonstrating the flexibility in synthesizing related structures (Lorente et al., 1995). Additionally, the regioselective synthesis of related spiro compounds in water using microwave irradiation indicates advancements in environmentally friendly procedures (Dandia et al., 2007).

Molecular Structure Analysis

The molecular structure is crucial for understanding the chemical behavior of "1-Amino-3-methylcyclohexane-1-carbonitrile." Crystallographic studies have characterized the conformation of related 1-aminocyclohexane carboxylic acid residues, showing a preference for the chair conformation, which influences the compound's reactivity and interactions (Valle et al., 1988).

Chemical Reactions and Properties

Chemical reactions, such as the Alder-ene reaction, highlight the reactivity of molecules containing the cyclohexene structure. These reactions facilitate the formation of new bonds, demonstrating the compound's utility in synthetic chemistry (Ashirov et al., 2006). Furthermore, the reductive decyanation process showcases a method for modifying the nitrile group, reflecting the compound's chemical versatility (Vilsmaier et al., 1998).

Physical Properties Analysis

The physical properties of "1-Amino-3-methylcyclohexane-1-carbonitrile" and its derivatives, including solubility, melting point, and crystal structure, are fundamental for its application in various fields. Studies such as those by Ling et al. (2009), provide insights into the compound's crystal structure, which is essential for understanding its physical behavior and stability (Ling et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups and behavior under various conditions, are crucial for synthesizing and applying "1-Amino-3-methylcyclohexane-1-carbonitrile" in chemical reactions. For instance, the tandem Michael addition/imino-nitrile cyclization synthesis method highlights the compound's ability to form complex structures, emphasizing its versatility in organic synthesis (Dong et al., 2010).

科学的研究の応用

Synthesis and Structural Studies

Spirocycloalkanes Synthesis : 1-Amino-3-methylcyclohexane-1-carbonitrile is utilized in synthesizing spirocycloalkanes, specifically 1-methyl-1,2,3,4-tetrahydrospiro(quinoline-2,1′-cyclohexane)-3-carbonitriles, through interactions with substituted acetonitriles. This process, involving initial Knoevenagel condensation and further ring closure, exemplifies the tert-amino effect mechanism. X-ray crystallographic studies confirm the structural composition of these compounds (Tverdokhlebov et al., 2006).

Microwave Irradiation Synthesis : An environment-friendly synthesis method in aqueous medium using microwave irradiation has been developed for 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile. This procedure is noted for its efficiency, yielding products in excellent purity and in a short time, with regioselectivity confirmed by single-crystal X-ray molecular structure determination (Dandia et al., 2007).

Organocatalyzed Synthesis : The compound is involved in organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles via a tandem Michael addition - cyclization reaction. Enantioselective synthesis of these compounds has been achieved with moderate enantiomeric excess values using a cinchona alkaloid-derived thiourea catalyst (Ding & Zhao, 2010).

Chemical Transformations and Reactions

Amination of Methylcyclohexane : A study demonstrates the amination of methylcyclohexane to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride. This reaction offers a practical approach for the direct amination of a t-alkane, an essential process for t-carbinamines synthesis (Kovavic & Chaudhary, 1967).

Reductive Decyanation of Aminocyclopropane-endo-carbonitriles : Research on annulated Aminocyclopropane-endo-carbonitriles shows their reductive decyanation yielding compounds with retained configuration. This method provides selective access to specific diastereomers, with structural aspects confirmed by 1H NMR spectroscopy and X-ray analysis (Vilsmaier et al., 1998).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing the compound and using it only in well-ventilated areas .

特性

IUPAC Name |

1-amino-3-methylcyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-3-2-4-8(10,5-7)6-9/h7H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRLZZHRGWIMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2483975.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B2483978.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)